molecular formula C25H20N2OS B2407504 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-95-2

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2407504
CAS No.: 872208-95-2
M. Wt: 396.51
InChI Key: DNRAHQZLTUKVOG-UHFFFAOYSA-N
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Description

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine may interact with its targets to modulate their activities, leading to changes in cellular functions.

Biochemical Pathways

They can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that this compound may affect similar pathways, leading to downstream effects such as the modulation of inflammatory responses.

Result of Action

Given the known anti-inflammatory activities of pyrimidine derivatives , it can be inferred that this compound may exert similar effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Methylation and Phenylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzylthiol, alkyl halides, and aryl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile
  • 2-(5-cyano-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)-pyrimidin-4-yl) hydrazine carbothioamide

Uniqueness

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromeno[2,3-d]pyrimidine core with benzylthio, methyl, and phenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-benzylsulfanyl-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c1-17-9-8-14-20-15-21-24(28-22(17)20)26-23(19-12-6-3-7-13-19)27-25(21)29-16-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRAHQZLTUKVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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